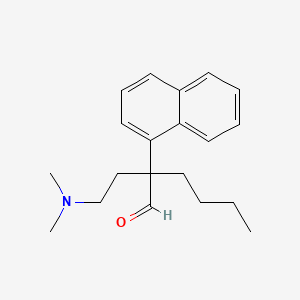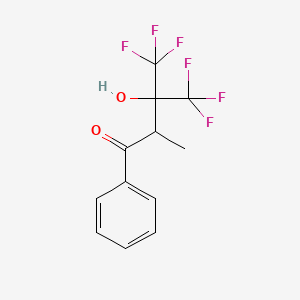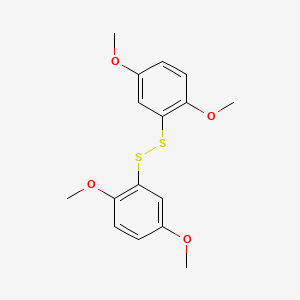
Pentanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanetriol, also known as pentane-1,3,5-triol, is an organic compound with the molecular formula C₅H₁₂O₃. It is a triol, meaning it contains three hydroxyl (OH) groups. This compound is a colorless, viscous liquid that is soluble in water and commonly used in various chemical applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanetriol can be synthesized through several methods. One common synthetic route involves the reduction of pentane-1,3,5-trione using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of pentane-1,3,5-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction efficiently converts the trione to this compound with high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Pentanetriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pentane-1,3,5-trione using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: As mentioned earlier, this compound can be synthesized through the reduction of pentane-1,3,5-trione.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
Oxidation: Pentane-1,3,5-trione
Reduction: this compound
Substitution: Various substituted this compound derivatives depending on the reagents used
Applications De Recherche Scientifique
Pentanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: this compound is utilized in the study of enzyme kinetics and as a stabilizer for proteins and enzymes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentanetriol largely depends on its interactions with other molecules. In biological systems, this compound can interact with enzymes and proteins, stabilizing their structures and enhancing their activity. The hydroxyl groups in this compound can form hydrogen bonds with other molecules, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol (propane-1,2,3-triol): A triol with three hydroxyl groups, commonly used in pharmaceuticals and cosmetics.
Butanetriol (butane-1,2,4-triol): Another triol used in the synthesis of polymers and as a chemical intermediate.
Hexanetriol (hexane-1,2,6-triol): A triol used in the production of plasticizers and as a solvent.
Uniqueness of Pentanetriol
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Its three hydroxyl groups provide multiple sites for chemical modification, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
31094-75-4 |
|---|---|
Formule moléculaire |
C5H12O3 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
pentane-1,1,1-triol |
InChI |
InChI=1S/C5H12O3/c1-2-3-4-5(6,7)8/h6-8H,2-4H2,1H3 |
Clé InChI |
FVGBHSIHHXTYTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



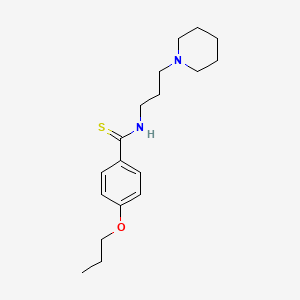

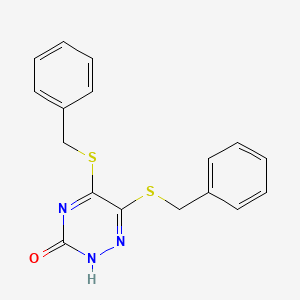
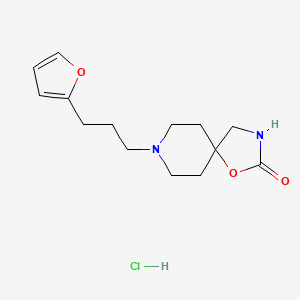
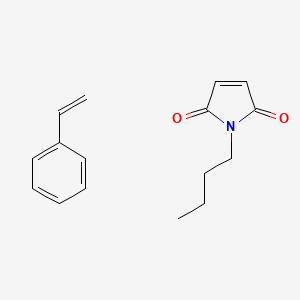
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

